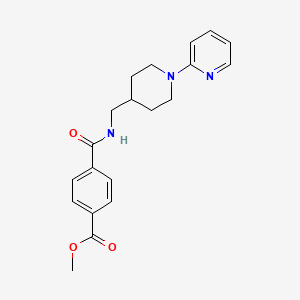

Methyl 4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(1-pyridin-2-ylpiperidin-4-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-26-20(25)17-7-5-16(6-8-17)19(24)22-14-15-9-12-23(13-10-15)18-4-2-3-11-21-18/h2-8,11,15H,9-10,12-14H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYNLUHOAGAOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which is then reacted with a pyridine compound. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to methyl 4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate have shown effectiveness against various drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations . These findings highlight the compound's potential as a lead structure for developing new antibiotics.

Anticancer Properties

this compound has been evaluated for its anticancer activity. Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cells and inhibit tumor growth in various human cancer cell lines, including breast and colon cancers . The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and survival.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of benzoic acid derivatives with piperidine-based amines under controlled conditions to yield the desired carbamate structure. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity .

Mechanism of Action

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets, including enzymes involved in bacterial cell wall synthesis and cancer cell signaling pathways. This interaction can disrupt normal cellular functions, leading to cell death in pathogens or cancer cells .

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical models. For instance, one study reported that a derivative exhibited significant inhibition of tumor growth in xenograft models while maintaining low toxicity profiles . Another study highlighted the compound's ability to overcome resistance mechanisms in bacteria, making it a promising candidate for further development .

Mechanism of Action

The mechanism of action of Methyl 4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate can be contextualized by comparing it to analogs reported in the literature. Below is a detailed analysis based on substituent variations and their impacts:

Table 1: Structural and Functional Comparison

Key Observations

The methyl benzoate (para-substituted) in the target compound may confer greater steric stability compared to the methoxycarbonyl group directly attached to the piperidine in analogs .

Synthetic Challenges

- Introduction of the pyridin-2-yl substituent likely requires selective N-alkylation or coupling reactions under controlled conditions, whereas benzyl-group incorporation (as in ) is more straightforward via nucleophilic substitution .

- The carbamoyl linkage in the target compound may demand precise amide coupling reagents (e.g., EDC/HOBt), similar to the N-phenylpropanamide synthesis in .

Biological Relevance

- Pyridine-containing analogs are often explored for kinase inhibition or GPCR modulation due to their ability to coordinate metal ions or engage in π-π interactions. In contrast, benzyl-substituted derivatives (e.g., ) are typically prioritized for CNS-targeted drugs owing to higher blood-brain barrier permeability .

Research Findings and Implications

- Solubility and Bioavailability : The pyridin-2-yl group may improve aqueous solubility compared to benzyl analogs, though this could vary with pH due to the basic nitrogen in pyridine .

- Stability : The para-methyl benzoate ester in the target compound is likely more resistant to hydrolysis than methoxycarbonyl esters, as aromatic stabilization reduces electrophilicity at the carbonyl carbon .

Biological Activity

Methyl 4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The general method includes the reaction of 1-(pyridin-2-yl)piperidine with various acylating agents under controlled conditions to yield the desired product. The compound's molecular formula is , indicating the presence of a piperidine ring, a pyridine moiety, and a benzoate structure.

Pharmacological Properties

- Antitumor Activity : Studies have shown that similar compounds exhibit significant antitumor effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, related derivatives have been noted for their ability to disrupt the KEAP1-NRF2-GPX4 axis, leading to increased ferroptosis in tumor cells .

- Antimicrobial Effects : Compounds with similar structures have demonstrated antibacterial properties against various strains of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness in inhibiting bacterial growth, particularly against Staphylococcus aureus and Enterococcus faecalis .

- Neuropharmacological Potential : There is emerging evidence that piperidine-containing compounds can act as muscarinic receptor antagonists, which may have implications for treating neurological disorders such as Alzheimer's disease .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby modulating metabolic pathways crucial for tumor survival and proliferation.

- Receptor Modulation : By interacting with neurotransmitter receptors, it may influence neurotransmission and potentially alleviate symptoms associated with cognitive deficits.

Case Study 1: Antitumor Efficacy

A study investigating the effects of a structurally similar compound revealed that it significantly inhibited tumor cell proliferation and migration. The mechanism was linked to increased reactive oxygen species (ROS) levels and reduced expression of key proteins involved in cell survival pathways .

Case Study 2: Antimicrobial Activity

Research on related compounds indicated robust antibacterial activity against clinically relevant pathogens. For example, compounds were tested for their MIC against various bacterial strains, showcasing effectiveness particularly against resistant strains .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic pathways for Methyl 4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step pathways, typically starting with coupling a pyridin-2-yl-substituted piperidine derivative with a benzoate precursor. Key steps include:

- Carbamoyl linkage formation : Use of coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance intermediate stability, while elevated temperatures (60–80°C) accelerate amide bond formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) achieves >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR validate the piperidine-pyridine linkage and ester/carbamoyl functional groups. Aromatic protons (δ 7.2–8.5 ppm) and piperidine methylene signals (δ 2.5–3.5 ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 346.41 for CHNOS) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect hydrolytic degradation products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity to biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the carbamoyl and ester groups, predicting hydrolysis susceptibility .

- Molecular Docking : Simulates interactions with enzymes (e.g., kinases, proteases) using software like AutoDock Vina. The pyridine ring shows π-π stacking with aromatic residues, while the piperidine moiety engages in hydrophobic pockets .

Q. What experimental strategies resolve contradictions in reported solubility and stability data?

- Methodological Answer :

- Solubility profiling : Use shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification. Discrepancies may arise from polymorphic forms or residual solvents .

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (acid/base) to identify degradation pathways. LC-MS tracks ester hydrolysis to benzoic acid derivatives .

Q. What mechanistic insights explain the compound’s reported antimicrobial activity?

- Methodological Answer :

- Target identification : Fluorescence-based assays (e.g., bacterial topoisomerase II inhibition) reveal IC values <10 µM. The carbamoyl group disrupts ATP-binding pockets .

- Resistance profiling : Compare MIC values against wild-type vs. efflux-pump-deficient bacterial strains to assess transporter-mediated resistance .

Q. How does stereoelectronic tuning of the piperidine-pyridine moiety affect pharmacological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents at the pyridine 3-position (e.g., -F, -CH). Electron-withdrawing groups enhance metabolic stability but reduce membrane permeability .

- Cytochrome P450 inhibition : Liver microsome assays quantify CYP3A4/2D6 interactions. The unsubstituted pyridine ring shows moderate inhibition (IC ~5 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.